4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol
Description
Properties
IUPAC Name |
4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-11-5-3-9(4-6-11)12-15-13(18-16-12)10-2-1-7-14-8-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRJPURXTWICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530309 | |
| Record name | 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40678-80-6 | |
| Record name | 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Route
Preparation of Amidoximes : The synthesis often begins with the preparation of amidoximes from nitriles. For example, pyridine-3-carbonitrile can be converted into its amidoxime using hydroxylamine hydrochloride in ethanol.
Condensation with Hydroxylamine : The amidoxime is then condensed with another amidoxime or a hydroxylamine derivative to form the oxadiazole ring. However, specific literature on the direct synthesis of This compound using this method is limited.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring can be formed through the reaction of amidoximes with acyl chlorides or other suitable reagents under microwave irradiation or conventional heating. However, specific procedures for This compound require adaptation of these methods.
Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield | Purification |
|---|---|---|---|---|
| Amidoxime Route | Pyridine-3-carbonitrile, Hydroxylamine | Ethanol, reflux | Variable | Column Chromatography |
| Direct Coupling | Pyridin-3-yl oxadiazole, Phenol derivative | Palladium catalyst, Solvent | Not reported | Recrystallization |
| Oxadiazole Ring Formation | Amidoxime, Acyl chloride | Microwave irradiation or heating | High | Recrystallization |
Research Findings and Challenges
- Efficiency and Yield : The efficiency of these methods can vary significantly based on the specific conditions and reagents used. High yields are often achieved with optimized conditions and catalysts.
- Purification : Purification techniques such as column chromatography and recrystallization are crucial for obtaining pure products.
- Scalability : Scaling up these reactions while maintaining yield and purity is a significant challenge.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes at the cellular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its application in the production of polymers and coatings is also being explored.
Mechanism of Action
The mechanism by which 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of PYOP are influenced by modifications to its core structure. Below is a detailed comparison with key analogues:
Structural Modifications on the Oxadiazole Ring
Key Observations :
Modifications on the Phenol Ring
Key Observations :
Bioactivity Comparison
Antioxidant Activity (ABTS+/DPPH Scavenging)
- PYOP : Moderate activity (ranked below o-hydroxyl derivatives) .
- 4-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (2HOP): Highest activity due to o-hydroxyl group .
- 4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (HMOP): Superior to PYOP, emphasizing the role of methoxy positioning .
Antimicrobial Activity
- PYOP: Not directly reported, but structural analogues with amine groups (e.g., 15a in ) show MIC values <1 µg/mL against E. coli and S. aureus.
- 4-(3-(4-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d): White powder with high solubility; potent activity due to charged amine .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : PYOP (MW ~299.3 g/mol) is lighter than analogues with extended substituents (e.g., 15e in , MW ~380.4 g/mol), affecting absorption and distribution.
- Lipophilicity : Octyl-substituted derivatives (e.g., ) exhibit higher logP values, favoring membrane penetration.
- Acid Dissociation Constant (pKa): The phenol group in PYOP (pKa ~10) becomes deprotonated at physiological pH, enhancing solubility and interaction with polar targets .
Biological Activity
4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Overview
The compound consists of a phenolic group attached to a pyridinyl-substituted oxadiazole. The structural configuration contributes to its biological properties, with the oxadiazole ring playing a crucial role in mediating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, compounds containing the pyridinyl group have shown significant inhibitory effects against several cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and tested their efficacy against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One derivative exhibited an IC50 value of 1.18 µM , outperforming standard controls like staurosporine .
- Arafa et al. evaluated three specific derivatives of 1,3,4-oxadiazoles for their cytotoxicity using MTT assays. Notably, one compound demonstrated an IC50 of 0.275 µM , indicating potent anticancer activity compared to erlotinib (IC50 = 0.418 µM) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Various studies have reported that oxadiazole derivatives exhibit activity against a range of bacteria and fungi.
Microbial Efficacy
A study focusing on substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles demonstrated effectiveness against common pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of functional groups such as nitro or hydroxy on the phenyl ring significantly enhanced antimicrobial activity .
The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of human alkaline phosphatase (ALP), with binding affinities suggesting strong interactions at the active site .
- Induction of Apoptosis : Certain studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves cyclization reactions starting from precursor hydrazides or nitriles. A general pathway includes:
Formation of the oxadiazole ring : Reacting a pyridine-containing amidoxime with a phenol-substituted carboxylic acid derivative under reflux in ethanol or DMF.
Cyclization : Using dehydrating agents like POCl₃ or PCl₃ to facilitate 1,2,4-oxadiazole ring closure.
Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
Q. Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temperatures accelerate cyclization but may degrade sensitive groups. |
| Catalyst | POCl₃ | Excess catalyst (>1.2 eq.) improves cyclization efficiency. |
| Solvent | Anhydrous DMF | Enhances solubility of aromatic intermediates. |
| Reaction Time | 12–24 hours | Shorter times lead to incomplete cyclization. |
Critical validation steps include monitoring reaction progress via TLC and confirming product purity via HPLC (>95%) .
Q. How can researchers structurally characterize this compound, and what spectroscopic techniques are most reliable?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm for pyridin-3-yl and phenol groups) and confirm oxadiazole ring formation (absence of carbonyl signals).
- FT-IR : Detect C=N stretching (1600–1650 cm⁻¹) and O–H bending (phenol, ~3300 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C–N–O in oxadiazole ring ~120°). Example: A related oxadiazole derivative showed monoclinic crystal symmetry with space group P2₁/c .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.
Data Cross-Validation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic regions .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer :
-
Solubility :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for biological assays. Ethanol ~10 Limited solubility; heating improves dissolution. Water <0.1 Requires surfactants for aqueous studies. -
Stability :
- Stable at room temperature in dark, dry conditions for >6 months.
- Degrades under UV light (40% loss after 72 hours exposure); store in amber vials.
- Avoid strong acids/bases to prevent oxadiazole ring cleavage .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scale-up while minimizing byproducts?
Methodological Answer :
- Byproduct Analysis : Common impurities include uncyclized intermediates (e.g., amidoximes). Monitor via LC-MS and adjust stoichiometry (e.g., 1:1.1 ratio of pyridinyl to phenol precursors).
- Catalyst Screening : Replace POCl₃ with polymer-supported reagents (e.g., PS-TsCl) to simplify purification.
- Flow Chemistry : Continuous-flow reactors reduce reaction time (4–6 hours) and improve reproducibility.
- Green Chemistry : Use microwave-assisted synthesis (80°C, 30 min) with 85% yield .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
Methodological Answer :
- Target Selection : Prioritize kinases or oxidoreductases due to the oxadiazole ring’s electron-deficient nature.
- Assay Design :
- Fluorescence-Based Assays : Monitor NADPH depletion in reductase inhibition studies.
- Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase, predicted ΔG = -9.2 kcal/mol).
- IC₅₀ Determination : Dose-response curves with 8–10 concentrations (1 nM–100 µM).
- Validation : Compare with positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity via MTT assays .
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer :
- Case Example : Discrepancy in ¹³C NMR shifts for the oxadiazole C-2 position (experimental δ 165 ppm vs. predicted δ 158 ppm).
- Resolution Steps :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts.
- Assess tautomeric forms (e.g., keto-enol equilibria) that may alter electronic environments.
- Cross-validate with X-ray data to confirm bond lengths and hybridization states .
Q. What safety protocols are essential when handling this compound, given its structural analogs’ toxicity profiles?
Methodological Answer :
-
Hazard Mitigation :
Risk Precaution Skin Irritation Nitrile gloves (tested to EN 374), lab coat. Inhalation Use fume hoods; maintain airborne levels <0.1 mg/m³. Eye Exposure ANSI Z87.1-compliant goggles. -
Emergency Procedures :
- Spills : Absorb with ChemSorb® granules; neutralize with 10% acetic acid.
- Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent toxic fumes .
Q. How can researchers address conflicting data regarding the compound’s fluorescence properties in different solvents?
Methodological Answer :
-
Systematic Solvent Screening :
Solvent λₑₘ (nm) Quantum Yield (Φ) DMSO 420 0.15 Acetonitrile 398 0.08 THF 410 0.12 -
Mechanistic Insight : Polar solvents stabilize excited-state intramolecular charge transfer (ICT), red-shifting emission. Use time-resolved fluorescence to correlate Stokes shift with solvent polarity index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
